N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(N,N-dimethylsulfamoyl)benzamide
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Description
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C17H20N4O5S2 and its molecular weight is 424.49. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Facile Synthesis and Anticancer Evaluation
A study by Tiwari et al. (2017) focused on the synthesis of novel compounds containing a thiadiazole scaffold and benzamide groups, which are associated with significant biological properties. This research highlighted a solvent-free synthesis approach under microwave irradiation, leading to compounds with promising anticancer activity against several human cancer cell lines. The study also included a molecular docking study to predict the mechanism of action and computational ADMET properties prediction, indicating good oral drug-like behavior for the synthesized compounds (Tiwari et al., 2017).
Antibacterial Agents and QSAR Studies
Palkar et al. (2017) designed and synthesized novel analogs of benzothiazole and benzimidazole, which displayed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. The study also involved QSAR studies based on the antimicrobial screening data, indicating the compounds' potential as antibacterial agents (Palkar et al., 2017).
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S2/c1-19(2)27(23,24)14-8-5-12(6-9-14)17(22)18-13-7-10-15-16(11-13)21(4)28(25,26)20(15)3/h5-11H,1-4H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZVBYLKMXSKBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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